N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide
Description
The compound N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide belongs to the pyrazole-3-carbohydrazide class, characterized by a hydrazide-linked pyrazole core. Key structural features include:
- 5-Bromo-2-hydroxybenzylidene group: Provides electron-withdrawing effects (Br) and hydrogen-bonding capacity (OH).
- 4-(Octyloxy)phenyl substituent: A long alkoxy chain (C8) that enhances lipophilicity and influences molecular packing.
Properties
CAS No. |
302918-21-4 |
|---|---|
Molecular Formula |
C25H29BrN4O3 |
Molecular Weight |
513.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H29BrN4O3/c1-2-3-4-5-6-7-14-33-21-11-8-18(9-12-21)22-16-23(29-28-22)25(32)30-27-17-19-15-20(26)10-13-24(19)31/h8-13,15-17,31H,2-7,14H2,1H3,(H,28,29)(H,30,32)/b27-17+ |
InChI Key |
NRZQUBJJNGJQIW-WPWMEQJKSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carboxylic Acid
Procedure :
-
Cyclization : 4-(Octyloxy)benzaldehyde undergoes cyclocondensation with ethyl acetoacetate in ethanol under reflux to form ethyl 5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carboxylate.
-
Hydrolysis : The ester is hydrolyzed using NaOH (10% w/v) in ethanol/water (3:1) at 80°C for 6 hours to yield the carboxylic acid.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Ethyl acetoacetate, NH₂NH₂·H₂O | Ethanol | Reflux | 8 h | 72% |
| 2 | NaOH (10%) | Ethanol/Water | 80°C | 6 h | 85% |
Characterization :
Conversion to Carbohydrazide
Procedure :
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with hydrazine hydrate in anhydrous ethanol.
Reaction Conditions :
Characterization :
-
IR (KBr) : 1640 cm⁻¹ (C=O stretch of hydrazide), 3300 cm⁻¹ (N-H stretch).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 163.2 (C=O), 155.6 (pyrazole-C), 128.9–114.7 (Ar-C).
Condensation with 5-Bromo-2-hydroxybenzaldehyde
Schiff Base Formation
Procedure :
Intermediate I (1 equiv) and 5-bromo-2-hydroxybenzaldehyde (1.1 equiv) are refluxed in ethanol with catalytic acetic acid (0.1 equiv) for 12 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol.
Reaction Conditions :
Optimization Insights :
-
Solvent Screening : Ethanol outperforms DMF and THF due to better solubility of reactants.
-
Acid Catalysis : Acetic acid (0.1 equiv) enhances imine formation kinetics compared to HCl or H₂SO₄.
Characterization :
-
IR (KBr) : 1610 cm⁻¹ (C=N stretch), 1585 cm⁻¹ (C-O phenolic).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 11.2 (s, 1H, OH), 8.5 (s, 1H, CH=N), 7.6–6.8 (m, 8H, Ar-H), 4.0 (t, J = 6.6 Hz, 2H, OCH₂).
Alternative Synthetic Routes
One-Pot Method
A modified approach combines cyclization and condensation in a single pot, reducing purification steps:
-
Cyclocondensation : 4-(Octyloxy)benzaldehyde, ethyl acetoacetate, and hydrazine hydrate in ethanol.
-
In-situ Hydrolysis : Addition of NaOH after cyclization.
-
Schiff Base Formation : Direct addition of 5-bromo-2-hydroxybenzaldehyde.
Advantages :
Limitations :
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C) reduces reaction time for the condensation step from 12 h to 45 minutes, with comparable yields (65%).
Critical Analysis of Methodologies
| Method | Yield | Purity | Time | Cost | Scalability |
|---|---|---|---|---|---|
| Stepwise | 68% | >98% | 26 h | Moderate | High |
| One-Pot | 62% | 90% | 18 h | Low | Moderate |
| Microwave | 65% | 95% | 1.5 h | High | Low |
Key Findings :
-
Steric Effects : The octyloxy chain necessitates prolonged reflux for complete solubility.
-
Regioselectivity : Pyrazole cyclization favors the 1H-regioisomer due to electronic effects of the octyloxy group.
-
Byproducts : Dimethylamine elimination is observed in one-pot methods, requiring careful pH control.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N’-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide is . The compound features a pyrazole ring, which is known for its biological activity, and the presence of bromine and hydroxy groups enhances its reactivity and potential applications in drug development .
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with microbial targets, potentially inhibiting their growth .
Anticancer Properties
Studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. The specific compound under discussion has shown promise in preliminary assays against different cancer cell lines. Its mechanism may involve the disruption of cellular signaling pathways critical for tumor growth .
Synthesis of Novel Compounds
This compound serves as a versatile intermediate in organic synthesis. Its reactive functional groups allow for further derivatization, leading to the creation of new compounds with tailored properties for specific applications .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Its unique structure can act as a cross-linking agent or a modifier in polymer formulations, leading to advanced materials suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of N’-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene moiety is critical for electronic and steric interactions. Comparisons include:
Key Findings :
Alkoxy Chain Length on the Phenyl Group
The 4-(octyloxy)phenyl group distinguishes the target compound from analogs with shorter chains:
Key Findings :
Aromatic System Modifications
Variations in aromatic systems influence electronic and steric profiles:
Key Findings :
Spectroscopic and Computational Comparisons
- 13C NMR Data : The target compound’s carbonyl (C=O) and imine (C=N) signals are expected near 163–169 ppm, consistent with analogs (e.g., 163.3 ppm in ).
- DFT Calculations : Studies on analogs (e.g., ) reveal that electron-withdrawing groups lower HOMO-LUMO gaps, enhancing reactivity.
- X-ray Crystallography : The octyloxy chain may induce distinct crystal packing vs. shorter chains, as seen in SHELX-refined structures .
Biological Activity
N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and various biological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 513.4 g/mol. The compound features a pyrazole ring, a hydrazide moiety, and various substituents that contribute to its chemical reactivity and biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₃₁BrN₄O₃ |
| Molecular Weight | 513.4 g/mol |
| CAS Number | 302918-21-4 |
Synthesis
The synthesis of this compound typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 5-(4-octyloxyphenyl)-1H-pyrazole-3-carbohydrazide. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related Schiff base complexes have shown promising results in inhibiting various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of several pyrazole derivatives against multiple cancer cell lines. Among them, a derivative structurally related to this compound demonstrated a 70% inhibition rate at a concentration of 50 µM against MCF7 cells .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is believed to be due to the disruption of bacterial cell membranes and interference with metabolic pathways .
Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its effects on pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies have shown that related Schiff bases exhibit significant inhibition of these enzymes in vitro, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer progression and inflammation.
- Apoptosis Induction : It can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, disrupting their integrity.
Q & A
Q. How can the synthesis of this pyrazole-carbohydrazide derivative be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step condensation and cyclization reactions. Key parameters include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio between the hydrazide and aldehyde precursors to minimize side products .
- Temperature control : Conduct the final condensation step at 60–80°C under inert atmosphere (N₂/Ar) to prevent oxidation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
- Catalysts : Add acetic acid (1–2 mol%) to accelerate imine bond formation .
Q. What spectroscopic and crystallographic techniques are essential for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO to confirm the hydrazone linkage (δ 10.2–11.5 ppm for –NH) and pyrazole protons (δ 6.5–8.0 ppm) .
- FT-IR : Identify carbonyl (C=O, 1650–1680 cm⁻¹) and phenolic –OH (3200–3400 cm⁻¹) stretches .
- X-ray crystallography : Use SHELXL for structure refinement. Key metrics: R-factor < 0.05, anisotropic displacement parameters for bromine/oxygen atoms .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination (dose range: 1–100 µM) .
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anti-inflammatory : COX-2 inhibition assay using ELISA .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to enhance resolution for heavy atoms (Br, O) .
- Software : Refine with SHELXL-2018, applying TWIN/BASF commands for twinned crystals .
- Validation : Cross-check with PLATON ADDSYM to detect missed symmetry .
Q. What computational strategies elucidate structure-activity relationships (SAR) for substituent effects?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Compare binding affinities of bromo (current compound) vs. chloro/methoxy analogs (PDB: COX-2, EGFR) .
- DFT calculations (Gaussian 09) : Analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity. Example: The octyloxy chain enhances lipophilicity (logP ≈ 4.2) .
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate substituent bulk with IC₅₀ values .
Q. How do solvent polarity and pH impact the compound’s stability during biological assays?
- Methodological Answer :
- HPLC stability test : Monitor degradation in PBS (pH 7.4) vs. DMEM (pH 8.0) at 37°C over 48 hours .
- UV-Vis spectroscopy : Track λ_max shifts in DMSO vs. aqueous buffers to assess aggregation .
Q. What mechanistic pathways explain its anti-inflammatory activity?
- Methodological Answer :
- Western blotting : Measure NF-κB/p65 nuclear translocation inhibition in LPS-stimulated macrophages .
- ROS scavenging : Use DCFH-DA probe to quantify ROS reduction (IC₅₀ ~ 20 µM) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological potency across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HepG2) and serum-free media .
- Control variables : Compare IC₅₀ under normoxia (21% O₂) vs. hypoxia (1% O₂) to assess oxygen sensitivity .
- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models (e.g., RevMan) .
Software/Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
